(1R,2S)-1-amino-2-indanol

Catalog No.
S1538117
CAS No.
136030-00-7
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-1-amino-2-indanol

CAS Number

136030-00-7

Product Name

(1R,2S)-1-amino-2-indanol

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N

SMILES

C1C(C(C2=CC=CC=C21)N)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O

(1R,2S)-1-Amino-2-indanol is a chiral molecule containing an indole core (a bicyclic aromatic system) with an amino group attached at the first position and a hydroxyl group at the second position. It exists as a white to light beige powder []. This specific stereoisomer, with the (1R,2S) configuration, is a key component used in the synthesis of certain drugs [].

(1R,2S)-1-Amino-2-indanol is a precursor to indinavir, a potent HIV protease inhibitor [].


Molecular Structure Analysis

The key features of (1R,2S)-1-Amino-2-indanol's structure include:

  • Indole core: The molecule consists of a fused benzene and pyrrole ring system, forming the indole core. This core provides aromatic character and rigidity to the molecule.
  • Chiral center: The carbon atom at position 1 (C-1) is a chiral center due to the presence of four different substituents (hydrogen, amino group, hydroxyl group, and the rest of the indole ring). The (1R,2S) configuration specifies the spatial arrangement of these groups.
  • Amino group: The presence of the amino group (NH3+) contributes to the molecule's basicity and potential for hydrogen bonding.
  • Hydroxyl group: The hydroxyl group (OH) can participate in hydrogen bonding and may influence the molecule's solubility and reactivity.

Chemical Reactions Analysis

  • Synthesis of indinavir: (1R,2S)-1-Amino-2-indanol serves as a starting material for the synthesis of indinavir, a drug used to treat HIV infection. The detailed synthesis involves multiple steps and often requires protecting group strategies to achieve the final product [].

(1R,2S)-1-Amino-2-indanol + Other reagents → Indinavir []


Physical And Chemical Properties Analysis

  • Melting point: 118-121 °C (lit.) []
  • Color: White to light beige []
  • Solubility: Solubility data is not readily available. However, the presence of the hydroxyl group suggests some degree of water solubility, while the aromatic character might favor solubility in organic solvents.
  • Optical activity: [α]22/D +63° (c = 0.2 in chloroform) []. This indicates the molecule rotates plane-polarized light due to its chirality.

Chiral Ligand in Asymmetric Synthesis

(1R,2S)-1-amino-2-indanol serves as a chiral ligand in asymmetric synthesis, a technique for producing enantiopure molecules. Its chiral nature allows it to selectively bind to one enantiomer of a starting material during a reaction, leading to the preferential formation of the desired product with a specific handedness.

This property makes it a valuable tool for researchers in various fields, including:

  • Pharmaceutical development: Enantiopure drugs often exhibit significantly different pharmacological activities compared to their racemic mixtures. (1R,2S)-1-amino-2-indanol can aid in the synthesis of enantiopure drug candidates. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )
  • Fine chemical synthesis: Enantiopure compounds are crucial for various applications in materials science, agriculture, and other fields. (1R,2S)-1-amino-2-indanol can contribute to the production of these specific chemicals.

Precursor for Other Chiral Molecules

(1R,2S)-1-amino-2-indanol can act as a starting material for the synthesis of other chiral molecules with diverse applications. For example, it can be used to prepare:

  • (-)-1,2,5,6-Tetrahydropyridine: This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Source: Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )
  • Oxazaborolidine catalysts: These catalysts are highly efficient for the asymmetric reduction of aromatic ketones, a crucial reaction in organic synthesis. Source: Reference 3 in Sigma-Aldrich product page, (1S,2R)-(-)-cis-1-Amino-2-indanol: )

XLogP3

0.2

Appearance

Powder

UNII

7ZP212ZC8J

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

136030-00-7
7480-35-5

Wikipedia

(1R,2S)-1-Amino-2-indanol

Dates

Modify: 2023-08-15

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